5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid
Description
5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid is a fluorinated furan-carboxylic acid derivative characterized by a furan ring substituted with a carboxylic acid group at the 2-position and a tetrafluoropropoxymethyl group at the 5-position. The tetrafluoropropoxy moiety introduces strong electron-withdrawing effects, which may enhance metabolic stability and alter physicochemical properties such as lipophilicity and solubility compared to non-fluorinated analogs.
Properties
Molecular Formula |
C9H8F4O4 |
|---|---|
Molecular Weight |
256.15 g/mol |
IUPAC Name |
5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H8F4O4/c10-8(11)9(12,13)4-16-3-5-1-2-6(17-5)7(14)15/h1-2,8H,3-4H2,(H,14,15) |
InChI Key |
LWEHCQLIQPPYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COCC(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural with 2,2,3,3-tetrafluoropropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which is then oxidized to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the tetrafluoropropoxy group can enhance the compound’s stability and binding affinity, making it a valuable tool in structure-based drug design and molecular dynamics simulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of furan-carboxylic acids with diverse substituents. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Furan-Carboxylic Acid Derivatives
Key Findings from Comparative Analysis
Electron-Withdrawing Effects: The tetrafluoropropoxy group in the target compound introduces stronger electron-withdrawing effects compared to chlorinated () or non-halogenated substituents (). This may reduce susceptibility to enzymatic degradation, enhancing persistence in environmental or biological systems . In contrast, chlorinated analogs (e.g., ) exhibit bioactivity linked to halogen-induced disruption of microbial membranes but carry higher risks of bioaccumulation .
Environmental and Toxicological Profiles: Fluorinated compounds like the target molecule may share similarities with per- and polyfluoroalkyl substances (PFAS), such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid (). These are often classified as substances of very high concern (SVHC) due to persistence and toxicity . Non-fluorinated analogs () show lower environmental persistence but may still exhibit cytotoxicity or antimicrobial effects .
Biological Activity :
- The carboxylic acid moiety at C2 is critical for hydrogen bonding and target binding, as seen in analogs like 5-(2-carboxy-ethyl)-furan-2-carboxylic acid ().
- Halogenated derivatives (e.g., ) demonstrate broader-spectrum antimicrobial activity but may require structural optimization to mitigate toxicity .
Biological Activity
Overview of 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic Acid
5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid is a synthetic compound that incorporates a furan ring and a carboxylic acid functional group. The presence of the tetrafluoropropoxy moiety suggests potential applications in various fields, including medicinal chemistry and materials science. This compound's biological activity is likely influenced by its structural features.
1. Antioxidant Activity
Compounds with furan and carboxylic acid structures often exhibit antioxidant properties. Antioxidants are crucial in neutralizing free radicals and protecting cells from oxidative stress. While specific data on the antioxidant activity of this compound is limited, similar compounds have demonstrated significant radical scavenging abilities. For instance:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Caffeic Acid (similar structure) | 17.5 | Antioxidant |
| Protocatechuic Acid | 43.49 | Nitric Oxide Scavenging |
2. Antimicrobial Properties
Carboxylic acids are known for their antimicrobial activity, often disrupting microbial cell membranes. The mechanism typically involves the diffusion of these acids across the membrane, leading to cytoplasmic acidification and cell death. The effectiveness of such compounds can be influenced by their pKa values and lipophilicity.
3. Anticancer Activity
Research has indicated that certain furan derivatives possess anticancer properties by inhibiting histone deacetylases (HDACs). This inhibition can lead to increased acetylation of histones, resulting in the modulation of gene expression related to cell cycle regulation and apoptosis.
The biological mechanisms through which 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid may exert its effects include:
- Radical Scavenging: Compounds with hydroxyl groups in their structure can donate hydrogen atoms to free radicals, stabilizing them.
- Membrane Disruption: Weak organic acids can increase cell membrane permeability, leading to cell lysis.
- Enzyme Inhibition: Similar compounds have been shown to inhibit key metabolic enzymes in pathogens.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various carboxylic acids using different assays (DPPH, ABTS). Compounds structurally similar to 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid exhibited significant antioxidant activity with varying IC50 values.
Case Study 2: Antimicrobial Activity
In vitro studies on furan derivatives demonstrated that certain compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. These studies suggest that modifications in the side chain can enhance antimicrobial efficacy.
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